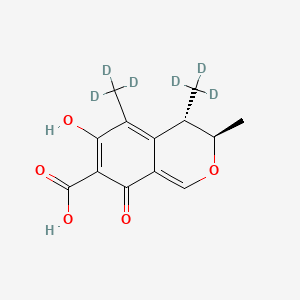
Citrinin-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Citrinin-d6 is a deuterated analog of citrinin, a mycotoxin produced by several species of fungi, including Penicillium and Aspergillus. Citrinin is known for its nephrotoxic effects and is commonly found in stored grains and other plant products. The deuterated form, this compound, is used primarily in scientific research as an internal standard in mass spectrometry due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of citrinin-d6 typically involves the incorporation of deuterium atoms into the citrinin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in citrinin with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the citrinin molecule.
Industrial Production Methods: Industrial production of this compound is not as common as its laboratory synthesis due to its specialized use in research. the general approach involves:
Fermentation: Culturing deuterium-labeled Penicillium or Aspergillus species in a deuterated medium to produce this compound.
Purification: The produced this compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: Citrinin-d6, like citrinin, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, including hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into less toxic metabolites.
Substitution: Specific conditions can lead to substitution reactions where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, Fenton’s reagent, and UV irradiation are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Hydroxylated this compound derivatives.
Reduction Products: Dihydro-citrinin-d6 and other reduced forms.
Substitution Products: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Citrinin-d6 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantifying citrinin in various samples.
Toxicological Studies: Helps in studying the metabolism and toxicokinetics of citrinin in biological systems.
Analytical Chemistry: Used in developing and validating analytical methods for detecting citrinin in food and environmental samples.
Biological Research: Assists in understanding the biological effects and mechanisms of citrinin toxicity.
Mecanismo De Acción
Citrinin-d6, like citrinin, exerts its effects primarily through its interaction with cellular components. The mechanism involves:
Mitochondrial Dysfunction: Citrinin inhibits enzymes in the mitochondrial respiratory chain, leading to reduced ATP production and increased oxidative stress.
Enzyme Inhibition: Inhibits enzymes such as malate dehydrogenase and glutamate dehydrogenase, disrupting cellular metabolism.
Oxidative Stress: Induces the production of reactive oxygen species, causing oxidative damage to cellular components.
Comparación Con Compuestos Similares
Citrinin-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:
Citrinin: The non-deuterated form, known for its nephrotoxic effects.
Ochratoxin A: Another mycotoxin with similar nephrotoxic properties but different chemical structure.
Patulin: A mycotoxin produced by Penicillium species, known for its genotoxic effects.
This compound stands out due to its specific use in analytical and toxicological research, providing a stable and reliable standard for various studies.
Propiedades
Fórmula molecular |
C13H14O5 |
|---|---|
Peso molecular |
256.28 g/mol |
Nombre IUPAC |
(3R,4S)-6-hydroxy-3-methyl-8-oxo-4,5-bis(trideuteriomethyl)-3,4-dihydroisochromene-7-carboxylic acid |
InChI |
InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1/i1D3,2D3 |
Clave InChI |
CBGDIJWINPWWJW-LTNSUXMLSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C([2H])([2H])[2H])C |
SMILES canónico |
CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


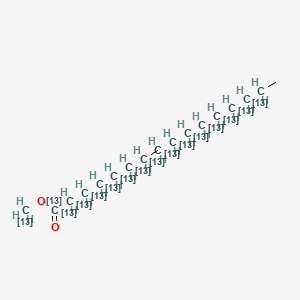


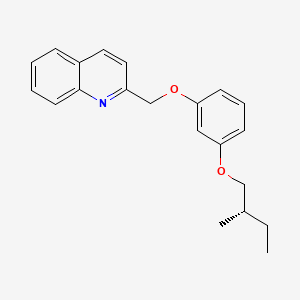

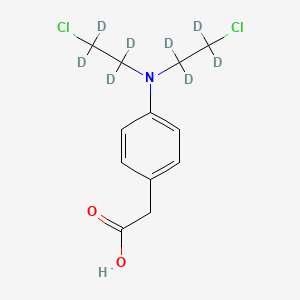
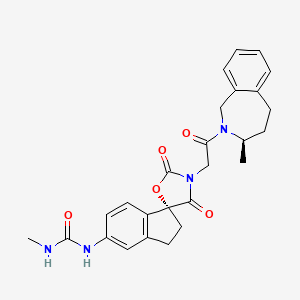

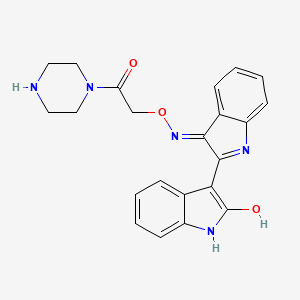
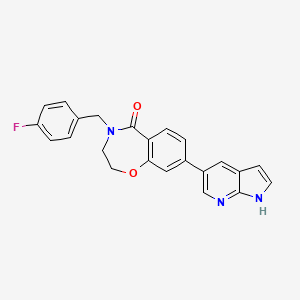
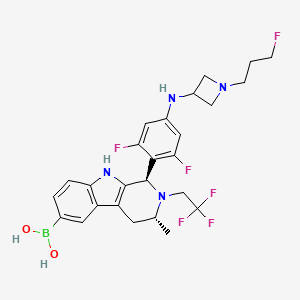
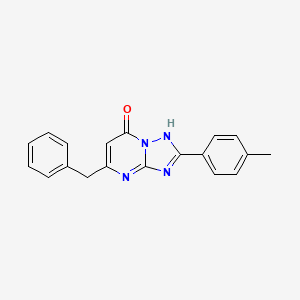
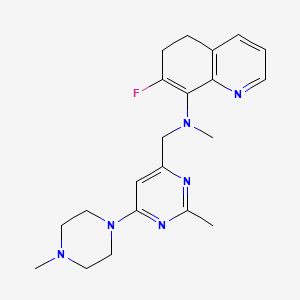
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
